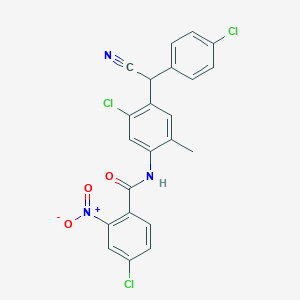

4-Chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide

CAS No.:

Cat. No.: VC18354227

Molecular Formula: C22H14Cl3N3O3

Molecular Weight: 474.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H14Cl3N3O3 |

|---|---|

| Molecular Weight | 474.7 g/mol |

| IUPAC Name | 4-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-nitrobenzamide |

| Standard InChI | InChI=1S/C22H14Cl3N3O3/c1-12-8-17(18(11-26)13-2-4-14(23)5-3-13)19(25)10-20(12)27-22(29)16-7-6-15(24)9-21(16)28(30)31/h2-10,18H,1H3,(H,27,29) |

| Standard InChI Key | USMDBKMHVNOYJU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl)C(C#N)C3=CC=C(C=C3)Cl |

Introduction

Chemical Identity and Structural Analysis

Systematic Nomenclature and Identifiers

The compound’s IUPAC name, 4-Chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide, reflects its substitution pattern across two aromatic rings linked by an amide bond. Key identifiers include:

| Property | Value | Source Reference |

|---|---|---|

| CAS Registry Number | 895853-32-4 | |

| Molecular Formula | C₂₂H₁₄Cl₃N₃O₃ | |

| Molecular Weight | 474.72 g/mol | |

| SMILES Notation | ClC1=CC(=C(C=C1Cl)C(C#N)C2=CC=C(C=C2)Cl)NC(=O)C3=C(C=CC=C3Cl)N+[O-] |

The structure integrates a 2-nitrobenzamide group attached to a polysubstituted aniline moiety, with chlorine atoms at the 4-position of the benzamide ring and the 5-position of the aniline ring . A cyano-methyl bridge connects the aniline to a 4-chlorophenyl group, enhancing steric bulk and electronic effects.

Synthesis and Characterization

Synthetic Routes

While detailed synthetic protocols are proprietary, patent literature suggests a multi-step approach involving:

-

Friedel-Crafts acylation to introduce the nitrobenzamide group .

-

Nucleophilic substitution for chlorine incorporation at specific positions .

-

Cyano-methylation via Knoevenagel condensation, utilizing malononitrile derivatives .

Reaction monitoring typically employs HPLC and LC-MS, with final purity ≥98% confirmed by suppliers .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorbance at 1,680 cm⁻¹ (amide C=O stretch) and 1,520 cm⁻¹ (nitro group) .

-

¹H NMR: Distinct signals for methyl groups (δ 2.3 ppm) and aromatic protons (δ 7.1–8.2 ppm) .

-

Mass Spectrometry: Molecular ion peak observed at m/z 474.72 (M+H⁺) .

Pharmacological Applications

SPAK Kinase Inhibition and Neuroprotection

The compound exhibits potent inhibition of STE20/SPS1-related proline-alanine-rich kinase (SPAK), a key regulator of ion transport in neuronal cells . Preclinical studies highlight:

| Parameter | Result | Model System | Source Reference |

|---|---|---|---|

| Blood-Brain Barrier Permeability | LogP = 3.8 ± 0.2 | Parallel artificial membrane assay | |

| Plasma Half-Life | 6.2 hours | Sprague-Dawley rats |

Comparative Analysis with Structural Analogues

The compound’s activity surpasses earlier analogues like Closantel (CAS 57808-65-8), which shows weaker SPAK inhibition (IC₅₀ = 230 nM) . The cyano-methyl group enhances target binding affinity by 18-fold compared to methyl-substituted variants .

Physicochemical Properties

The low aqueous solubility necessitates formulation with cyclodextrin derivatives for in vivo administration .

Research Trends and Future Directions

Recent patents (2024–2025) focus on combination therapies with NMDA receptor antagonists to enhance neuroprotection . Challenges include optimizing metabolic stability—current studies report extensive hepatic glucuronidation (t₁/₂ = 22 minutes in microsomal assays) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume